molecular formula C11H13F2N B050817 Mofegiline CAS No. 119386-96-8

Mofegiline

Cat. No. B050817
M. Wt: 197.22 g/mol
InChI Key: VXLBSYHAEKDUSU-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mofegiline (MDL-72,974) is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B) and semicarbazide-sensitive amine oxidase (SSAO). It was under investigation for the treatment of Parkinson’s disease and Alzheimer’s disease, but was never marketed .


Molecular Structure Analysis

The X-ray crystal structure of the Mofegiline-MAO-B adduct shows a covalent bond between the flavin cofactor N(5) with the distal allylamine carbon atom as well as the absence of the fluorine atom .

Scientific Research Applications

  • Metabolism and Excretion in Animals and Humans:

    • Mofegiline is extensively metabolized, and urinary excretion is the major route of elimination of its metabolites in both dogs and humans. This study identified several metabolites, including a cyclic carbamate (M1) and a N-carbamoyl O-beta-D-glucuronide conjugate (M2), among others. The formation of these metabolites involves the reversible addition of CO2 to the primary amine function (Dow, Piriou, Wolf, Dulery, & Haegele, 1994).
  • Pharmacokinetics and Pharmacodynamics in Humans:

    • Mofegiline showed rapid absorption and elimination in humans, with time to reach maximum concentration at about 1 hour and a half-life ranging from 1 to 3 hours. Its maximal plasma concentration and area under the plasma concentration-time curve increased disproportionately with dose. It rapidly and markedly inhibited platelet monoamine oxidase B (MAOB) activity and increased urinary excretion of phenylethylamine proportionately with doses up to 24 mg. There were no significant changes in urinary elimination of catecholamines, blood pressure, heart rate, or ECG (Stoltz, Reynolds, Elkins, Salazar, & Weir, 1995).
  • Effects on p-Tyramine Pharmacokinetics During MAO-B Inhibition:

    • Mofegiline maintains its selectivity for MAO-B in the intestine and liver at doses up to 24 mg, which suggests these doses would not be associated with hypertensive crises normally linked to the “cheese effect”. The study did not find significant differences in pharmacokinetic parameters for p-tyramine and its major metabolite, p-hydroxyphenylacetic acid, before and after mofegiline treatment (Huebert, Dulery, Schoun, Schwach, Hinze, & Haegele, 1994).
  • Molecular Mechanism of MAO-B Inhibition:

    • Studies on the molecular basis for the irreversible inhibition of human MAO-B by mofegiline revealed that inhibition occurs with a 1:1 molar stoichiometry without observable catalytic turnover. The mechanism involves a covalent bond formation between the flavin cofactor N(5) and the distal allylamine carbon atom of mofegiline, along with the absence of the fluorine atom. This provides insights into the structural and spectral data of the mofegiline-MAO-B adduct (Milczek, Bonivento, Binda, Mattevi, McDonald, & Edmondson, 2008).

properties

IUPAC Name

(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9/h3-7H,1-2,8,14H2/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLBSYHAEKDUSU-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=CF)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC/C(=C\F)/CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869629
Record name Mofegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mofegiline

CAS RN

119386-96-8
Record name Mofegiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119386-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mofegiline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119386968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mofegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOFEGILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FMJ6D8Y1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mofegiline
Reactant of Route 2
Mofegiline
Reactant of Route 3
Reactant of Route 3
Mofegiline
Reactant of Route 4
Reactant of Route 4
Mofegiline
Reactant of Route 5
Mofegiline
Reactant of Route 6
Mofegiline

Citations

For This Compound
166
Citations
EM Milczek, D Bonivento, C Binda… - Journal of medicinal …, 2008 - ACS Publications
… by mofegiline: oxidized MAO-B (black curve); mofegiline−MAO-B adduct under argon (red curve); mofegiline−… for each mofegiline concentration as a function of mofegiline concentration. …
Number of citations: 53 pubs.acs.org
J Dow, F Piriou, E Wolf, BD Dulery… - Drug metabolism and …, 1994 - ASPET
Mofegiline or MDL 72,974A ((E)-4-fluoro-beta-fluoromethylene benzene butanamine hydrochloride) is a selective enzyme-activated irreversible inhibitor of monoamine oxidase B, …
Number of citations: 28 dmd.aspetjournals.org
ND Huebert, BD Dulery, J Schoun… - Clinical …, 1994 - Wiley Online Library
… (MAO‐B) inhibition by mofegiline on the pharmacokinetics of p… 1, 12, or 24 mg mofegiline or placebo. Normalized p‐tyramine … The data suggest that mofegiline maintains its selectivity for …
Number of citations: 6 ascpt.onlinelibrary.wiley.com
M Stoltz, D Reynolds, L Elkins… - Clinical Pharmacology …, 1995 - Wiley Online Library
… See structure for comparison of the molecular structures of mofegiline and deprenyl. Mofegiline is … The studies were performed to investigate the clinical pharmacology of mofegiline in …
Number of citations: 4 ascpt.onlinelibrary.wiley.com
ND Huebert, V Schwach, G Richter, M Zreika… - Analytical …, 1994 - Elsevier
… doses of 12 and 24 mg mofegiline over a 10-day … mofegiline (results not shown), whereas a statistically significant increase in PEA was seen with the administration of 24 mg mofegiline …
Number of citations: 12 www.sciencedirect.com
C ImiDo - INPHARMA - Springer
… mofegiline. or placebo. daily for 14 days. The mean A UC of tyramine titrated to produce a 30mm Hg increase in BP was not significantly altered by mofegiline … of mofegiline is probably …
Number of citations: 0 link.springer.com
HC Schilter, A Collison… - Respiratory …, 2015 - respiratory-research.biomedcentral …
… LOX enzyme mixture was pre-treated with 0.5 mM pargyline and 1 μM mofegiline (to inhibit any potential endogenous monoamine oxidase A and B as well as SSAO), in 1.2 M Urea …
JS Foot, A Buson, M Deodhar, AD Findlay… - Bioorganic & Medicinal …, 2022 - Elsevier
… with l-DOPA, mofegiline improved clinical outcomes, including motor scores. It was subsequently found that mofegiline is also a potent SSAO inhibitor. Mofegiline development was …
Number of citations: 3 www.sciencedirect.com
P Dunkel, B Balogh, R Meleddu… - Expert Opinion on …, 2011 - Taylor & Francis
… As a reference, allylamine type SSAO inhibitor, mofegiline (24), was also investigated in … Mofegiline reduced both the disease severity and its onset. Compound 21 (unsubstituted in …
Number of citations: 58 www.tandfonline.com
JS Foot, M Deodhar, CI Turner, P Yin… - Bioorganic & medicinal …, 2012 - Elsevier
… In a mechanism reminiscent of its mode of action to inhibit MAO-B, 12 mofegiline is believed … was selected from a series of inhibitors which included mofegiline (1), 13 was reported to be …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.